2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, thiophene derivatives, and pyridine derivatives. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Thiophene and Pyridine Rings: These can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the quinazolinone core would yield dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxo-4H-quinazoline-3-carboxamide.
Thiophene Derivatives: Compounds with thiophene rings, such as 2-acetylthiophene.
Pyridine Derivatives: Compounds with pyridine rings, such as 4-pyridinecarboxamide.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-17-4-2-1-3-16(17)20(24)26)22-10-14-5-7-21-18(9-14)15-6-8-27-12-15/h1-9,12-13H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPISWBWPKHBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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